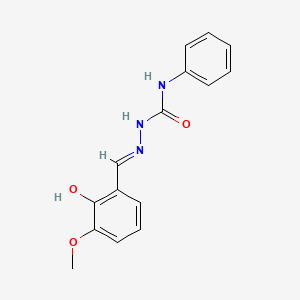
N-(2,6,8-trimethyl-4-quinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6,8-trimethyl-4-quinolinyl)acetamide, also known as TMAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMAQ is a derivative of quinoline, a heterocyclic aromatic organic compound that has been widely used in the synthesis of pharmaceuticals and other organic compounds.
作用机制
The exact mechanism of action of N-(2,6,8-trimethyl-4-quinolinyl)acetamide is not yet fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex can then undergo various chemical reactions that result in changes in fluorescence properties, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
N-(2,6,8-trimethyl-4-quinolinyl)acetamide has not been extensively studied for its biochemical and physiological effects, but early studies have suggested that the compound may have some potential as an antioxidant and anti-inflammatory agent. N-(2,6,8-trimethyl-4-quinolinyl)acetamide has also been shown to have some cytotoxic effects on certain cancer cells, although more research is needed to fully understand its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-(2,6,8-trimethyl-4-quinolinyl)acetamide is its high selectivity for certain metal ions, allowing for the detection of these ions in complex biological samples. N-(2,6,8-trimethyl-4-quinolinyl)acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, N-(2,6,8-trimethyl-4-quinolinyl)acetamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research involving N-(2,6,8-trimethyl-4-quinolinyl)acetamide. One promising area of research involves the development of N-(2,6,8-trimethyl-4-quinolinyl)acetamide-based sensors for the detection of metal ions in environmental samples. Other potential applications include the use of N-(2,6,8-trimethyl-4-quinolinyl)acetamide in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,6,8-trimethyl-4-quinolinyl)acetamide and its potential as an antioxidant and anti-inflammatory agent.
合成方法
N-(2,6,8-trimethyl-4-quinolinyl)acetamide can be synthesized through a multi-step process that involves the condensation of 2,6,8-trimethylquinoline with acetyl chloride. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
科学研究应用
N-(2,6,8-trimethyl-4-quinolinyl)acetamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,6,8-trimethyl-4-quinolinyl)acetamide as a fluorescent probe for the detection of metal ions. N-(2,6,8-trimethyl-4-quinolinyl)acetamide has been shown to selectively bind to certain metal ions such as copper, zinc, and mercury, and its fluorescence properties can be used to detect the presence of these ions in biological samples.
属性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-5-9(2)14-12(6-8)13(16-11(4)17)7-10(3)15-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGMDHCVTAQXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6,8-trimethylquinolin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)

![4-(2-fluorobenzyl)-3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6088826.png)


![N-(3-chloro-4-methoxyphenyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6088865.png)
